2,6-Dimethoxyisonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 6-aminonicotinic acid, has been achieved through electrochemical methods. Specifically, the electrochemical hydrogenation of 5-chloro-2-nitropyridine and the electrochemical carboxylation of 2-amino-5-chloropyridine have been reported to occur at a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution. This process is conducted at an apparent current density of 10 mA/cm² using an undivided cell and has been shown to yield good results . While this synthesis does not directly pertain to 2,6-dimethoxyisonicotinic acid, the principles of electroorganic synthesis could potentially be applied to its production.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,6-dimethoxyisonicotinic acid, such as 6-chloronicotinic acid, has been characterized by the formation of centrosymmetric dimers through intermolecular hydrogen bonds between carboxylic groups. Additionally, weak Cl⋯Cl interactions further bridge these dimers, leading to the formation of infinite chains . This information can be extrapolated to suggest that 2,6-dimethoxyisonicotinic acid may also form specific molecular motifs through hydrogen bonding and other intermolecular forces, although the presence of methoxy groups could influence the exact nature of these interactions.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 2,6-dimethoxyisonicotinic acid. However, the study of 6-chloronicotinic acid reveals that the carboxylic acid group plays a significant role in the formation of hydrogen-bonded structures . By extension, the carboxylic acid group in 2,6-dimethoxyisonicotinic acid is likely to be reactive and could participate in similar hydrogen bonding or other reactions, such as esterification or amide formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethoxyisonicotinic acid are not directly reported in the provided papers. However, the structural analysis of 6-chloronicotinic acid indicates that intermolecular hydrogen bonding and halogen interactions can influence the physical state and properties of such compounds . It can be inferred that 2,6-dimethoxyisonicotinic acid may also exhibit unique physical properties due to its potential for intermolecular interactions, and its chemical properties could include reactivity typical of carboxylic acids and substituted pyridines.
Scientific Research Applications
1. Polymorphic Outcome Control in Crystallization
2,6-Dimethoxybenzoic acid, closely related to 2,6-Dimethoxyisonicotinic acid, has been studied for its application in controlling the polymorphic outcome of crystallization. Researchers have investigated the use of additives to influence the crystallization process, examining the thermodynamic stability and the effects of various additives on the formation of stable and metastable forms (Semjonova & Be̅rziņš, 2022).
2. Electrochemical Studies
In a related study, the electrochemical behavior of 6-chloronicotinic acid and its derivatives, which are structurally similar to 2,6-Dimethoxyisonicotinic acid, was examined. This research could provide insights into the electrochemical properties and potential applications of 2,6-Dimethoxyisonicotinic acid in various fields (Karabacak & Kurt, 2008).
3. Antioxidant Synthesis
A study on 2,6-Dimethoxyphenol, which shares a similar chemical structure with 2,6-Dimethoxyisonicotinic acid, explored its use in enzymatic modifications to produce compounds with higher antioxidant capacity. This indicates potential applications of 2,6-Dimethoxyisonicotinic acid in the synthesis of bioactive compounds with antioxidant properties (Adelakun et al., 2012).
4. Spectroscopic Analysis
In spectroscopic studies, compounds like 2,6-dimethoxyphenylboronic acid have been analyzed to understand their molecular structures and vibrational properties. These analyses can provide a framework for understanding similar properties in 2,6-Dimethoxyisonicotinic acid (Alver & Parlak, 2010).
5. Pharmaceutical Applications
Analogues of hydrazinonicotinic acid, which is structurally similar to 2,6-Dimethoxyisonicotinic acid, have been synthesized and evaluated for use as bifunctional chelators in pharmaceutical applications, particularly in radiolabeling with technetium (Meszaros et al., 2011).
Safety And Hazards
2,6-Dimethoxyisonicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and specific target organ toxicity . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,6-dimethoxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBZPNCBYHYDDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284497 | |
Record name | 2,6-Dimethoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxyisonicotinic acid | |
CAS RN |
6274-82-4 | |
Record name | 6274-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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